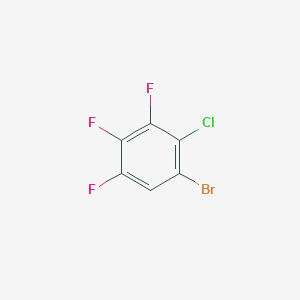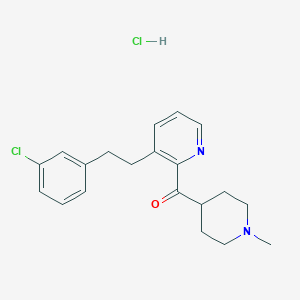
3-(Bromomethyl)quinoline
Vue d'ensemble
Description
3-(Bromomethyl)quinoline is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It is utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The structure of 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587 (2), b=7.278 (3), c=10.442 (3) Å, a= 83.59 (3)°, b= 75.42 (2)°, g= 77.39 (3)°, Z= 2, V= 471.9 (3)Å3 . The structure has converged to a final R-value of 0.0734 .Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For example, they can undergo iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also be transformed into 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Physical And Chemical Properties Analysis
The structure of 3-bromomethyl-2-chloro-quinoline has normal geometry for the phenyl Ring-B while the pyridine Ring-A has slightly distorted conformation . The asymmetry parameter calculations, i.e., DC2 and DCs for the pyridine ring indicates that the structure is planar .Applications De Recherche Scientifique
- Quinoline derivatives, including 3-(Bromomethyl)quinoline, exhibit significant antimicrobial properties. Their effectiveness against both Gram-positive and Gram-negative microbial species makes them valuable in combating infections .
- Quinolines have been explored as antimalarial agents. 3-(Bromomethyl)quinoline, in particular, shows promise in inhibiting malarial parasites .
- The quinoline nucleus contributes to the development of anticancer agents. 3-(Bromomethyl)quinoline and related derivatives exhibit potential in inhibiting cancer cell growth .
- Quinolines, including 3-(Bromomethyl)quinoline, possess anti-inflammatory properties. They find applications in treating conditions such as pneumonia, prostatitis, and acute bronchitis .
- Chemical modification of quinoline is a common approach in drug discovery. Researchers modify the quinoline scaffold to enhance therapeutic effects .
Antimicrobial Activity
Antimalarial Potential
Anticancer Properties
Anti-inflammatory Effects
Drug Discovery and Chemical Modification
Mécanisme D'action
Target of Action
The primary target of 3-(Bromomethyl)quinoline is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
3-(Bromomethyl)quinoline interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in oxidative addition, a process where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-(Bromomethyl)quinoline is involved, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, contributing to its broad application .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a molecule can influence its adme properties . For instance, a balance between lipophilicity and hydrophilicity can make a molecule drug-like, potentially affecting its bioavailability .
Result of Action
The molecular effect of 3-(Bromomethyl)quinoline’s action is the formation of a new palladium-carbon bond through oxidative addition . On a cellular level, this can lead to the formation of new organic compounds through carbon–carbon bond formation .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)quinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of other reagents, can affect the reaction’s success . Additionally, the use of volatile organic solvents, which are often used in chemical processes, can contribute to environmental pollution .
Safety and Hazards
Orientations Futures
There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Propriétés
IUPAC Name |
3-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWZTYWUMVMFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634635 | |
| Record name | 3-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120277-70-5 | |
| Record name | 3-(Bromomethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(bromomethyl)quinoline in the synthesis of new antibacterial agents?
A1: In the research paper "Synthesis and Antibacterial Evaluation of Some Novel 1,3,4-oxadiazol Derivatives Incorporated with Quinoline Moiety" [], 3-(bromomethyl)quinoline and its substituted derivatives serve as crucial building blocks. The researchers reacted these compounds with 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole-2-thiol. This reaction forms a thioether linkage, effectively incorporating the quinoline moiety into the 1,3,4-oxadiazole structure. This incorporation is significant because quinoline itself is known to possess antibacterial properties. By linking it with 1,3,4-oxadiazole, another group recognized for its biological activity, the researchers aimed to create novel compounds with potentially enhanced antibacterial effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





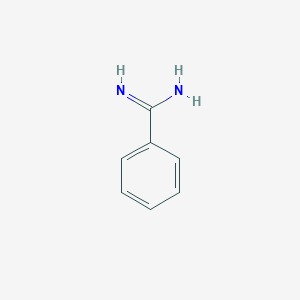
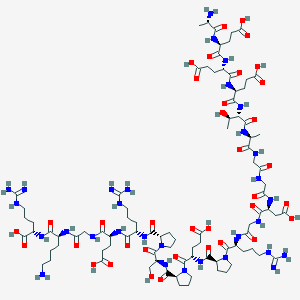



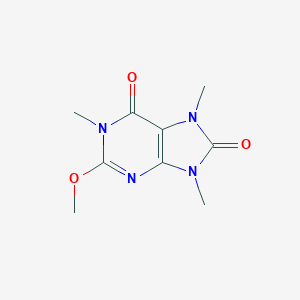
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)

